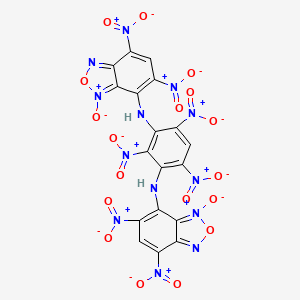
N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple nitro groups and benzofurazanyl moieties, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine typically involves multi-step organic reactions. The process may start with the nitration of benzofurazan derivatives, followed by coupling reactions to introduce the trinitrobenzenediamine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols for handling explosive nitro compounds, and implementing purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce different functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying biological pathways involving nitro compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in materials science, such as in the development of high-energy materials or explosives.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine involves its interaction with molecular targets through its nitro groups and aromatic rings. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-1,3-benzenediamine
- 2,4,6-Trinitro-1,3-benzenediamine
- 5,7-Dinitro-4-benzofurazanyl derivatives
Uniqueness
N,N’-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine is unique due to its combination of multiple nitro groups and benzofurazanyl moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific scientific and industrial applications where such properties are desired.
Propiedades
IUPAC Name |
1-N,3-N-bis(5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)-2,4,6-trinitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5N13O18/c32-23(33)4-1-5(24(34)35)11(20-13-7(26(38)39)3-9(28(42)43)15-18(13)31(47)49-22-15)16(29(44)45)10(4)19-12-6(25(36)37)2-8(27(40)41)14-17(12)30(46)48-21-14/h1-3,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPJXFXFMRUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C5=NO[N+](=C45)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5N13O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














